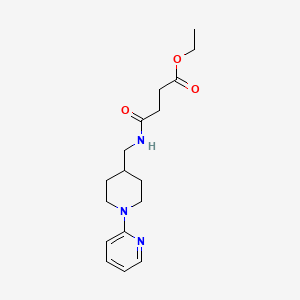![molecular formula C12H18ClNO4 B2493867 methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride CAS No. 2411201-69-7](/img/structure/B2493867.png)
methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO4 and its molecular weight is 275.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride is involved in various synthesis and chemical reaction studies. For instance, it participates in reactions with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, leading to the formation of target amides along with the butyl ester of the corresponding acid, which shows resistance to aminolysis (I. Novakov et al., 2017). This highlights its potential in synthesizing complex organic compounds and studying their chemical behavior.
Herbicidal Activity
Research into the herbicidal effects of related compounds, such as the geometrical isomers of methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate (Code No. AKH-7088), has shown significant activity against broadleaf weeds in agricultural settings without affecting the crops negatively (Yoshiharu Hayashi & H. Kouji, 1990). This suggests the potential for this compound and its derivatives to be developed into effective herbicides.
Metabolic Studies
In the domain of pharmacology and toxicology, the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been extensively studied, providing insights into the metabolic pathways and potential toxicological profiles of these compounds. Such studies help in understanding the metabolic fate of similar compounds, including this compound, in biological systems (S. Coleman et al., 2000).
Environmental Degradation
Research into the complete oxidation of related compounds like metolachlor and methyl parathion in water using the photoassisted Fenton reaction demonstrates the potential for environmental remediation techniques to address pollution from such organic contaminants. These studies provide a framework for understanding how this compound might be degraded in aquatic environments, contributing to the development of more sustainable chemical practices (J. Pignatello & Yunfu. Sun, 1995).
Microbial Metabolism
The metabolism of compounds like 2-phenoxyethanol into phenol and acetate by strictly anaerobic Gram-positive bacteria highlights the role of microbial processes in the biodegradation of ether compounds. Such studies can inform bioremediation strategies and the environmental fate of structurally related compounds, including this compound (G. Speranza et al., 2002).
Properties
IUPAC Name |
methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-8(13)9-4-5-10(11(6-9)15-2)17-7-12(14)16-3;/h4-6,8H,7,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQVWTDVZQLNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC(=O)OC)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis](/img/structure/B2493788.png)
![N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2493789.png)
![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)

![ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2493798.png)
![N-(2,4-difluorophenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2493799.png)



![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)

